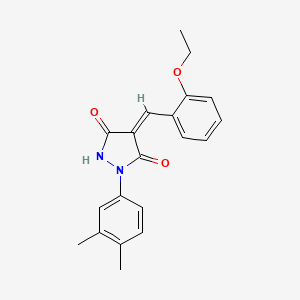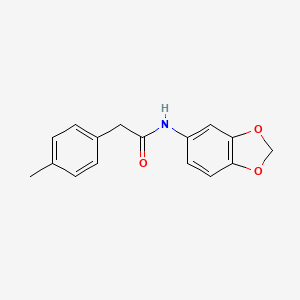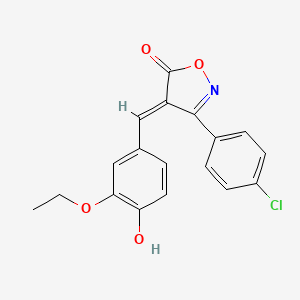
1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives typically involves the condensation of appropriate aldehydes with hydrazine derivatives. In the context of the compound , the synthesis might include the condensation of a 3,4-dimethylphenyl-aldehyde with an ethoxybenzylidene derivative under controlled conditions to form the pyrazolidinedione core. The precise synthesis route can vary based on the starting materials and the desired purity and yield of the final product. Studies on similar compounds have shown that the choice of solvent, catalyst, and reaction conditions significantly affects the synthesis efficiency and outcome (Tanak, Agar, & Yavuz, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolidinediones is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific compound "1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione" features additional phenyl and ethoxybenzylidene groups, which influence its electronic and steric properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are essential tools for analyzing the molecular structure, confirming the compound's identity, and elucidating its stereochemistry. The intermolecular and intramolecular hydrogen bonding plays a crucial role in stabilizing the compound's structure and affecting its reactivity and physical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazolidinediones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and reaction conditions. The presence of a dimethylphenyl group and an ethoxybenzylidene moiety in the compound can influence its reactivity towards different reagents and conditions, leading to a wide range of potential reaction pathways and products. These reactions are crucial for the modification of the compound for specific applications or further functionalization (Yu, Aumann, Fröhlich, Roths, & Hecht, 1997).
Physical Properties Analysis
The physical properties of "1-(3,4-dimethylphenyl)-4-(2-ethoxybenzylidene)-3,5-pyrazolidinedione," such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the intermolecular forces at play. The compound's solubility in various solvents can provide insights into its potential applications and handling requirements. The melting point and crystalline form are important for its characterization, storage, and use in further reactions (Liu, Li, Li, & Miao, 2008).
Chemical Properties Analysis
The chemical properties of the compound, including acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are crucial for understanding its behavior in chemical reactions and potential applications. The electronic structure, particularly the distribution of electron density and the presence of electron-withdrawing or electron-donating groups, significantly affects these properties. Computational modeling and experimental studies are vital for exploring these aspects in detail and predicting the compound's reactivity patterns and stability (Tanak, Agar, & Yavuz, 2011).
properties
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-18-8-6-5-7-15(18)12-17-19(23)21-22(20(17)24)16-10-9-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTASKULNGVSOJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
